Acethion acid
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Overview
Description
Acethion acid is an organophosphate compound known for its use as an insecticide. It is moderately toxic to mammals and acts as a neurotoxin. The compound is moderately soluble in water and highly volatile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acethion acid can be synthesized through the reaction of acetic acid with diethoxyphosphinothioyl chloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of its precursors followed by their controlled reaction. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Acethion acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives and other organophosphate compounds .
Scientific Research Applications
Acethion acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its neurotoxic properties.
Medicine: Investigated for potential therapeutic uses and as a model compound for studying organophosphate poisoning.
Industry: Utilized in the development of insecticides and other agricultural chemicals
Mechanism of Action
Acethion acid exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and subsequent neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphate insecticide with similar neurotoxic effects.
Malathion: A widely used organophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate compound used in agriculture with comparable properties
Uniqueness
Acethion acid is unique in its specific chemical structure, which imparts distinct physical and chemical properties. Its moderate toxicity and high volatility differentiate it from other organophosphates, making it suitable for specific applications where rapid action is required .
Properties
IUPAC Name |
2-diethoxyphosphinothioylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4PS2/c1-3-9-11(12,10-4-2)13-5-6(7)8/h3-5H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLHDDRDTMJRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174932 |
Source
|
Record name | Acethion acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20819-59-4 |
Source
|
Record name | Acethion acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020819594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acethion acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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